The compound was identified through a series of medicinal chemistry efforts aimed at discovering selective inhibitors for 17-beta hydroxysteroid dehydrogenase 13. These efforts included structure-activity relationship studies that optimized the potency and selectivity of the compound against related enzymes.
Hsd17B13-IN-3 falls under the category of small molecule inhibitors specifically targeting hydroxysteroid dehydrogenases. It is classified based on its mechanism of action, which involves competitive inhibition of the enzyme's activity.
The synthesis of Hsd17B13-IN-3 typically involves multi-step organic reactions, starting from commercially available precursors. Key steps often include:
The synthetic pathway may involve:
The molecular structure of Hsd17B13-IN-3 can be depicted by its chemical formula, which reflects its complex arrangement of atoms, including carbon, hydrogen, oxygen, and possibly nitrogen.
Key structural data might include:
Hsd17B13-IN-3 undergoes various chemical reactions during its synthesis and when interacting with biological systems.
Understanding its reactivity profile helps in predicting how it might behave in vivo, including potential metabolic pathways it may undergo.
The mechanism by which Hsd17B13-IN-3 exerts its inhibitory effects involves:
In vitro assays provide quantitative data on the inhibitor's potency, often expressed as half-maximal inhibitory concentration values (IC50).
Hsd17B13-IN-3 exhibits specific physical properties, including:
Chemical properties such as:
Relevant data from studies can help predict how Hsd17B13-IN-3 will behave in biological systems.
Hsd17B13-IN-3 has significant potential applications in scientific research and clinical settings:
CAS No.: 600-63-5
CAS No.: 18679-18-0
CAS No.: 1335401-45-0
CAS No.: 22638-09-1
CAS No.: 74340-06-0